![molecular formula C18H16N2O6 B2402117 N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide CAS No. 900000-97-7](/img/structure/B2402117.png)
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as BDBO, and it has been shown to possess a range of biochemical and physiological effects that make it a promising candidate for further research.
Scientific Research Applications
Orexin Receptor Mechanisms in Binge Eating
Research has shown the importance of orexin receptors in modulating feeding, arousal, stress, and drug abuse. A study examined the effects of various orexin receptor antagonists, including SB-649868, which shares a structural resemblance with the compound , on compulsive food consumption in a model of binge eating in rats. The study found that selective antagonism at the orexin-1 receptor could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Antimicrobial Activity
Another study focused on the synthesis and antimicrobial evaluation of N-benzimidazol-1-yl-methyl-benzamide derivatives, demonstrating their effectiveness against various bacterial and fungal species. This research highlights the potential use of similar compounds in developing new antimicrobial agents (Sethi et al., 2016).
Material Science and Luminescence
In the field of materials science, certain benzamide derivatives have been found to exhibit aggregation-enhanced emission (AEE) properties, which are valuable for developing new optical and electronic materials. Such compounds demonstrate luminescence in both solution and solid states, with potential applications in sensors and organic light-emitting diodes (OLEDs) (Srivastava et al., 2017).
Electrophysiological Activity and Potential Anti-Tubercular Agents
Research has also explored the cardiac electrophysiological activity of N-substituted-4-(1H-imidazol-1-yl)benzamides, indicating their potential as selective class III agents for treating arrhythmias. This demonstrates the broad applicability of benzamide derivatives in medical research (Morgan et al., 1990). Additionally, benzamide-based scaffolds have shown promise as anti-tubercular agents, with some derivatives exhibiting potent activity against Mycobacterium tuberculosis, underscoring their potential in addressing global health challenges related to tuberculosis (Nimbalkar et al., 2018).
Mechanism of Action
Target of Action
Similar compounds with a1-benzo[1,3]dioxol-5-yl-indole structure have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
It’s worth noting that similar compounds have been shown to inhibit vegfr1, a receptor tyrosine kinase that plays a key role in angiogenesis . This inhibition can lead to the suppression of tumor growth and metastasis.
Result of Action
Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . These effects can lead to the suppression of tumor growth and metastasis.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6/c21-17(19-9-11-1-3-14-15(7-11)26-10-25-14)18(22)20-12-2-4-13-16(8-12)24-6-5-23-13/h1-4,7-8H,5-6,9-10H2,(H,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGMQGIUTSRJKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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